N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide
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Description
“N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide” is a compound that has gained significant attention in scientific research. It is a thiophene-based analog, a class of compounds that have been of interest to a growing number of scientists due to their potential as biologically active compounds . Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular formula of “this compound” is C11H12N2O2S2 and its molecular weight is 268.4 g/mol.Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
Thiophene, a key component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects, suggesting they may interact with multiple targets .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . These effects suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It’s worth noting that thiophene derivatives have been associated with a variety of biological pathways, including those involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Pharmacokinetics
Thiophene is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This suggests that the compound may have similar solubility properties, which could impact its absorption and distribution in the body.
Result of Action
Given the wide range of pharmacological properties associated with thiophene derivatives , it’s plausible that the compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c14-17(15,11-2-1-5-12-8-11)13-6-3-10-4-7-16-9-10/h1-2,4-5,7-9,13H,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWRQYGFRYURBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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